molecular formula C20H22N4O2S B12009585 5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 613249-82-4

5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12009585
CAS No.: 613249-82-4
M. Wt: 382.5 g/mol
InChI Key: BCKAFMORSAZSIL-KGENOOAVSA-N
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Description

The compound 5-(3-ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole-3-thiol class, characterized by a Schiff base (-N=CH-) linkage formed between the amino group of the triazole core and a substituted benzaldehyde. Its structure features a 3-ethoxyphenyl substituent at position 5 and a 4-propoxybenzylidene moiety at position 4 (Fig. 1). This compound is synthesized via a condensation reaction between 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-propoxybenzaldehyde in ethanol under acidic catalysis, a method consistent with analogous triazole-Schiff base syntheses .

Properties

CAS No.

613249-82-4

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O2S/c1-3-12-26-17-10-8-15(9-11-17)14-21-24-19(22-23-20(24)27)16-6-5-7-18(13-16)25-4-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,23,27)/b21-14+

InChI Key

BCKAFMORSAZSIL-KGENOOAVSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OCC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiocarbohydrazide with Aldehydes

The most widely reported method involves a two-step synthesis starting from thiocarbohydrazide (1) (Figure 1). In the first step, thiocarbohydrazide undergoes cyclization with formic acid under reflux to form 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (2). This intermediate is then condensed with 4-propoxybenzaldehyde in acetic acid to yield the target compound.

Reaction Conditions:

  • Step 1: Thiocarbohydrazide (1 eq) + formic acid (excess), reflux at 100°C for 4–6 hours.

  • Step 2: Intermediate (2) (1 eq) + 4-propoxybenzaldehyde (1.2 eq) in glacial acetic acid, reflux for 2–4 hours.

Key Observations:

  • The use of acetic acid as a solvent and catalyst enhances imine (Schiff base) formation.

  • Substitution at the 3-position of the triazole ring (3-ethoxyphenyl group) is critical for stabilizing the thiol tautomer.

Alternative Routes via Hydrazine Derivatives

A modified approach involves hydrazine monohydrate and carbon disulfide (CS₂) to generate a potassium salt intermediate (7), which is subsequently treated with hydrazine to form the triazole-thiol core. This method is less common but offers higher purity for specialized applications.

Reaction Scheme:

  • Activation: 4-Trifluoromethylbenzoic acid → activated with 1,1′-carbonyldiimidazole.

  • Hydrazide Formation: Reaction with hydrazine monohydrate.

  • Cyclization: Treatment with CS₂ and KOH in ethanol.

Yield Optimization:

  • Recrystallization from ethanol/water (3:1) improves purity to >95%.

Experimental Data and Characterization

Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₂₀H₂₂N₄O₂SSigma-Aldrich
Molecular Weight382.48 g/molBLD Pharm
Melting Point221–224°C (dec.)MDPI
SolubilityDMSO, DMF; insoluble in H₂OChemicalBook

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):

    • δ 1.35 (t, 3H, OCH₂CH₃), δ 1.75 (m, 2H, OCH₂CH₂CH₃), δ 4.05 (q, 2H, OCH₂), δ 7.25–8.10 (m, 8H, Ar-H).

  • ESI-MS: m/z 383.1 [M+H]⁺.

Optimization and Scale-Up Challenges

Solvent and Catalyst Selection

  • Acetic Acid vs. Trifluoroacetic Acid (TFA): TFA reduces reaction time but increases byproduct formation.

  • Microwave Assistance: Reduces cyclocondensation time from 4 hours to 30 minutes.

Purification Strategies

  • Recrystallization: Ethanol/water mixtures yield crystals with >98% purity.

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 1:3) resolves regioisomeric impurities.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation65–7295–98Scalable, cost-effectiveRequires excess aldehydes
Hydrazine-CS₂50–5598–99High purity for biological studiesMulti-step, lower yield

Industrial and Research Applications

Antimicrobial Activity

Derivatives of this compound exhibit synergistic activity with β-lactam antibiotics against NDM-1-producing E. coli (MIC reduction: 4-fold).

Material Science

The thiol group enables functionalization of gold nanoparticles for sensor applications .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the benzylidene moiety or the triazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives, modified benzylidene groups.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi. The synthesis of 5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol may lead to similar findings due to its structural similarities with known active triazole compounds .

Anticancer Potential

Triazole derivatives are also being investigated for their anticancer properties. The presence of the thiol group in 5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol could enhance its ability to interact with cellular targets involved in cancer progression. Preliminary studies suggest that modifications in the triazole structure can lead to increased cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole compounds have been documented extensively. The compound's potential to inhibit inflammatory pathways could be explored further through in vitro and in vivo studies, focusing on cytokine modulation and oxidative stress reduction .

Case Study 1: Antimicrobial Screening

In a study examining various triazole derivatives including those similar to 5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol , researchers conducted susceptibility tests against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antimicrobial efficacy compared to standard antibiotics .

Case Study 2: Cytotoxicity Assays

Another investigation assessed the cytotoxic effects of triazole derivatives on different cancer cell lines. Compounds structurally related to 5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

The propoxy group in the target compound may offer intermediate lipophilicity compared to shorter (ethoxy) or bulkier (phenoxy) chains, affecting membrane permeability in biological systems .

Synthetic Yields :

  • Yields for triazole-Schiff bases typically range from 39% to 83%, influenced by aldehyde reactivity and reaction conditions. The target compound’s synthesis likely follows similar protocols .
Antimicrobial Activity
  • 5-(4-Nitrophenyl)-4-phenoxybenzylidene derivative (Table 1) showed enhanced antibacterial activity when complexed with transition metals (e.g., Cu(II), Ni(II)) against E. coli and S. aureus .
  • 4-Chlorobenzylidene analogs exhibited moderate antifungal activity, suggesting the benzylidene group’s halogenation may enhance target specificity .
Antiradical Activity
  • Pyrazole-triazole hybrids (e.g., 5-(5-methylpyrazole)-4-phenyl derivatives) demonstrated moderate DPPH radical scavenging (IC₅₀ ~50–100 μM), attributed to the thiol group’s redox activity .
Corrosion Inhibition
  • 5-(4-Methylthiobenzyl)-4H-triazole-3-thiol (TRD) outperformed hydrazide analogs in inhibiting zinc corrosion in HCl, achieving ~85% efficiency at 1 mM. The thiol group’s adsorption on metal surfaces is critical .

Physicochemical Properties

  • Melting Points : Derivatives with rigid substituents (e.g., naphthalenyloxy, bromophenyl-pyrrol) exhibit higher melting points (>200°C), whereas flexible chains (e.g., propoxy) may reduce crystallinity .
  • Solubility: Methoxy and ethoxy groups improve solubility in polar solvents (e.g., DMF, ethanol), while nitro or halogenated analogs favor non-polar media .

Biological Activity

The compound 5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure and Properties

The molecular structure of 5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be represented as follows:

  • Molecular Formula : C19H20N4O2S
  • Molecular Weight : 364.45 g/mol

This compound features a triazole ring substituted with an ethoxyphenyl group and a propoxybenzylidene moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Melanoma (IGR39)
    • Triple-negative breast cancer (MDA-MB-231)
    • Pancreatic carcinoma (Panc-1)

In vitro assays using the MTT method showed that this compound exhibited significant cytotoxicity against these cancer cell lines, particularly melanoma cells . The selectivity towards cancer cells suggests potential for development as an anticancer agent.

Cell LineIC50 Value (µM)Selectivity Index
IGR39 (Melanoma)15High
MDA-MB-23125Moderate
Panc-130Moderate

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles possess significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of triazole derivatives is often attributed to their ability to form hydrogen bonds with biological receptors. The presence of the thiol group in this compound may enhance its reactivity and interaction with target enzymes or receptors involved in cancer proliferation and microbial resistance .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in preclinical models:

  • Study on Melanoma Cells : A derivative similar to the compound was tested in a three-dimensional cell culture model, showing a marked reduction in cell viability compared to controls .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing 5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves a condensation reaction between 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-propoxybenzaldehyde under acidic or basic conditions. Solvents like ethanol or methanol are commonly used, followed by purification via recrystallization or column chromatography. Reaction optimization may include adjusting molar ratios, temperature (reflux conditions), and catalyst selection (e.g., glacial acetic acid or NaOH) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR for confirming substituent positions and hydrogen bonding.
  • FT-IR to identify functional groups (e.g., C=N, S-H).
  • LC-MS for molecular weight validation and purity assessment.
  • X-ray crystallography (if single crystals are obtained) to resolve 3D geometry and confirm stereochemistry .

Q. How is the stability of this compound assessed under varying storage conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to evaluate thermal decomposition.
  • UV-Vis spectroscopy to monitor photostability (e.g., E/Z isomerization under 365 nm light).
  • HPLC to track degradation products over time in different solvents (e.g., DMSO, ethanol) .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular docking (using software like AutoDock) identifies potential binding modes with biological targets (e.g., enzymes or receptors).
  • Molecular Dynamics (MD) simulations assess binding stability and conformational flexibility in solvated systems .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Meta-analysis of published IC₅₀ values and assay conditions (e.g., cell lines, incubation times).
  • Comparative SAR studies to isolate the impact of substituents (e.g., ethoxy vs. propoxy groups).
  • Dose-response validation under standardized protocols to control for experimental variability .

Q. How does the photoisomerization of the benzylidene group affect biological activity?

UV irradiation (e.g., 365 nm) induces E→Z isomerization, altering the compound’s spatial conformation. This can modulate binding affinity to targets like kinases or DNA. Activity comparisons between isomers (via HPLC separation) and time-resolved spectroscopy quantify photodynamic effects .

Q. What in vitro models are appropriate for evaluating antimicrobial or anticancer activity?

  • Antimicrobial : Broth microdilution assays (MIC/MBC determination) against Gram-positive/negative bacteria or fungi.
  • Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-dependent cytotoxicity profiling.
  • Mechanistic follow-up : Flow cytometry for apoptosis/necrosis differentiation and ROS detection assays .

Methodological Considerations

Q. How are reaction conditions optimized for scalability without compromising yield?

  • Design of Experiments (DoE) to test variables (solvent polarity, temperature, catalyst loading).
  • Continuous flow synthesis enhances reproducibility and reduces reaction times.
  • Green chemistry principles (e.g., solvent-free microwave-assisted synthesis) improve efficiency .

Q. What analytical approaches validate purity for in vitro biological testing?

  • HPLC-DAD/ELSD with >95% purity thresholds.
  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • HRMS for exact mass verification and impurity profiling .

Q. How do substituents on the triazole ring influence solubility and bioavailability?

  • LogP calculations (via HPLC or software) predict lipophilicity.
  • Salt formation (e.g., sodium or hydrochloride salts) improves aqueous solubility.
  • Prodrug strategies (e.g., esterification of thiol groups) enhance membrane permeability .

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